

Structural Elucidation and Quality Control of N-benzyl-2-(2-bromophenoxy)acetamide

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Compound of Interest

Compound Name: *N-benzyl-2-(2-bromophenoxy)acetamide*
CAS No.: 307537-31-1
Cat. No.: B2948715

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Executive Summary & Structural Context

N-benzyl-2-(2-bromophenoxy)acetamide represents a significant scaffold in medicinal chemistry, often utilized as an intermediate in the synthesis of anticonvulsants, anti-inflammatory agents, and potential sodium channel blockers. Its structure combines a lipophilic benzyl amine moiety with a sterically crowded 2-bromophenoxy ether, linked via a flexible acetamide bridge.^[1]

For researchers and drug development professionals, the accurate characterization of this molecule is critical due to the potential for regioisomeric impurities (e.g., 4-bromo vs. 2-bromo) and hydrolysis degradation products. This guide establishes a self-validating spectroscopic workflow combining Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to ensure structural integrity.

The Molecule at a Glance

Property	Value
Molecular Formula	
Molecular Weight	320.18 g/mol
Exact Mass	319.02 (for)
Key Functional Groups	Secondary Amide, Aryl Alkyl Ether, Aryl Bromide

Synthesis Context for Impurity Profiling

To understand the spectra, one must understand the origin. This compound is typically synthesized via the nucleophilic attack of benzylamine on 2-(2-bromophenoxy)acetyl chloride (or the mixed anhydride).[1]

- Critical Impurity A: Unreacted Benzylamine (detectable via MS and amine N-H stretch).[1]
- Critical Impurity B: 2-(2-bromophenoxy)acetic acid (hydrolysis product; detectable via broad OH stretch in IR).[1]

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the primary "Go/No-Go" decision gate. For this molecule, the presence of bromine offers a distinct isotopic signature that serves as an immediate validation of the halogenation state.

Experimental Protocol (ESI-MS)

- Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
- Solvent: Methanol + 0.1% Formic Acid (promotes protonation).[1]
- Direct Infusion: 5 μ L/min.

Spectral Analysis & Fragmentation Logic

The mass spectrum must exhibit two key features:

- The Bromine Doublet (Isotope Pattern): Unlike chlorine (3:1 ratio) or fluorine (single peak), bromine exists as

and

in a nearly 1:1 natural abundance ratio.
 - Observation: You will see two molecular ion peaks of nearly equal intensity at m/z 320 () and m/z 322 () for the protonated species .
 - Validation Check: If the $M+2$ peak is significantly lower (<50%), the sample is likely contaminated with a non-brominated analog or the 2-chlorophenoxy derivative.
- Fragmentation Pathway (MS/MS): Upon collision-induced dissociation (CID), the molecule cleaves at the weakest points—the amide bond and the ether linkage.

Fragment Ion ()	Structure Assignment	Mechanism
91 (Base Peak)	(Tropylium ion)	Characteristic of benzyl groups.[1] -cleavage at the benzylic carbon followed by ring expansion.[1]
106		Benzylammonium ion (cleavage of amide C-N bond). [1]
171/173		2-Bromophenoxy cation (cleavage of ether bond).[1]

Authoritative Note: The dominance of the

91 peak is a classic signature of benzyl-containing peptides and amides, often suppressing other signals due to the high stability of the tropylium cation [1].

Infrared Spectroscopy (IR): Functional Group Validation

IR is utilized here not for structural connectivity, but to confirm the integrity of the amide bond and the ether linkage, ensuring no hydrolysis to the carboxylic acid has occurred.

Experimental Protocol (ATR-FTIR)[1]

- Method: Attenuated Total Reflectance (ATR) on a Diamond crystal.[1]
- Scans: 32 scans at 4
resolution.
- Background: Air.[1]

Diagnostic Bands

Frequency ()	Vibration Mode	Diagnostic Value
3280 - 3300	N-H Stretch (Amide A)	Sharp band.[1] Broadening indicates moisture or H-bonding.
3030 - 3060	C-H Stretch (Aromatic)	Confirms presence of unsaturated rings.[1]
1640 - 1660	C=O Stretch (Amide I)	Primary diagnostic. Lower frequency than esters (~1740) proves amide formation.[1]
1530 - 1550	N-H Bend (Amide II)	Combined with C-N stretch.[1] Confirms secondary amide.
1230 - 1250	C-O-C Stretch (Asym)	Strong band characteristic of aryl alkyl ethers (phenoxy group).[1]
750	C-H Out-of-Plane	Ortho-substituted benzene (2-bromo ring pattern).[1]

Nuclear Magnetic Resonance (NMR): The Structural Backbone

NMR provides the definitive proof of regiochemistry (ortho-substitution) and purity.

Experimental Protocol

- Solvent:

is preferred over

for this compound.[1]

- Causality: The amide proton (-NH-) is often broad or invisible in chloroform due to rapid exchange.[1] DMSO stabilizes the NH via hydrogen bonding, resulting in a sharp, distinct

triplet or doublet [2].

- Frequency: 400 MHz minimum.[1]

NMR Assignment (400 MHz,)

The spectrum is divided into three distinct zones: Amide/Aromatic (downfield), Ether/Benzyl (mid-field).

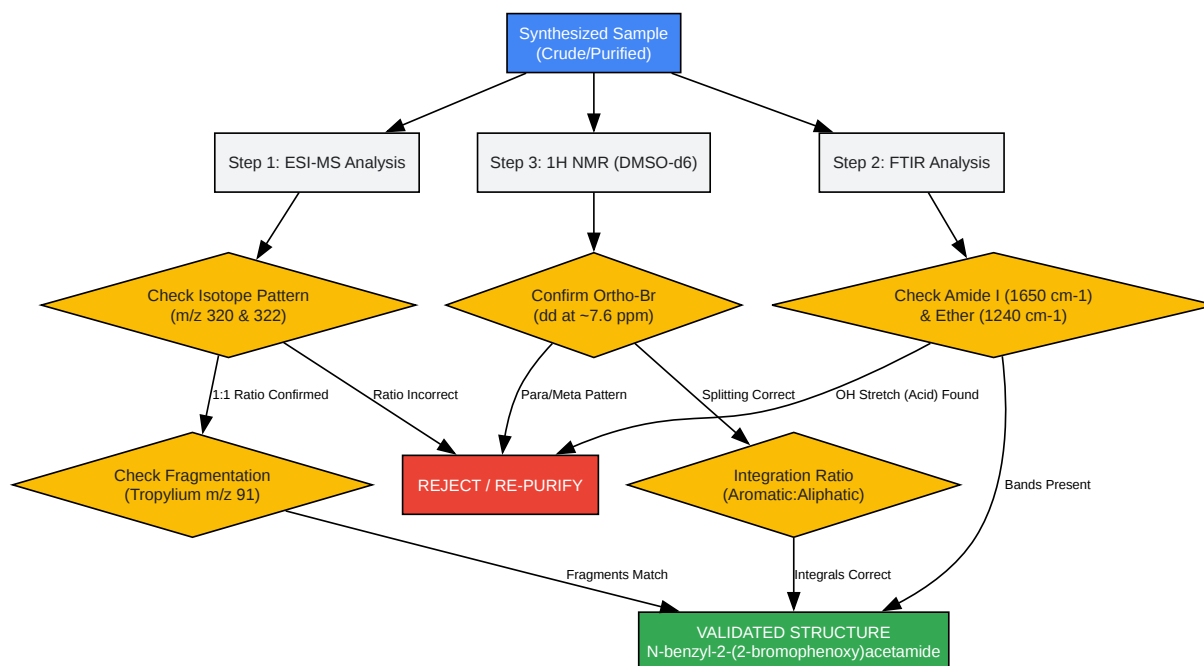
Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.65	Broad Triplet	1H	-NH-	Amide proton.[1] Coupling to benzyl
7.60	Doublet of Doublets (dd)	1H	Ar-H3 (Phenoxy)	Deshielded by adjacent Bromine.[1] Key for proving ortho vs para substitution.
7.20 - 7.40	Multiplet	6H	Benzyl Ar-H + Phenoxy H5	Overlapping aromatic signals. [1]
6.90 - 7.05	Multiplet	2H	Phenoxy H4, H6	Upfield due to electron-donating Oxygen.[1]
4.75	Singlet	2H	-O-CH -CO-	Isolated methylene between Oxygen and Carbonyl.[1]
4.35	Doublet	2H	-NH-CH -Ph	Benzyl methylene.[1] Splits into doublet due to NH coupling ().

NMR Key Signals

- 167.5 ppm: Amide Carbonyl ([1](#))
- 154.2 ppm: Aromatic (Quaternary). [1](#)
- 112.5 ppm: Aromatic (Upfield due to heavy atom effect). [1](#)
- 68.5 ppm: Ether [1](#)
- 42.1 ppm: Benzyl [1](#)

Integrated Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the identity of the synthesized compound using the data described above.



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Caption: Logic gate workflow for the spectroscopic validation of **N-benzyl-2-(2-bromophenoxy)acetamide**, prioritizing isotopic confirmation and regiochemical analysis.

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